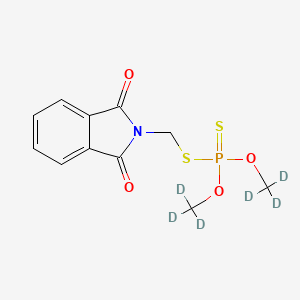
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (BPTPT) is a heterocyclic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that has been studied extensively in recent years due to its unique structure and properties. BPTPT has been found to have a number of biochemical and physiological effects, as well as potential applications in drug discovery and development. In
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new derivatives of 1,2,4-triazole, including structures similar to 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, has been extensively explored due to their wide range of biological activities. These activities include anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The availability of these compounds makes them promising candidates for creating medicines and applications in agriculture and veterinary medicine (Safonov & Nevmyvaka, 2020).
Antimicrobial Properties
Research on 1,2,3-triazole derivatives has revealed significant antimicrobial activities. For instance, a study on 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles demonstrated potent antimicrobial activities, surpassing those of known antimicrobial agents such as triclosan and fluconazole (Zhao et al., 2012). Another study focused on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, showing promising results against several bacteria and fungi (Rezki et al., 2017).
Antidepressant and Antifungal Activity
The exploration of 3-substituted thietane-1,1-dioxides, achieved by reacting 1,2,4-triazole derivatives with other compounds, has shown potential antidepressant properties in animal models. This research opens new avenues for developing antidepressants based on triazole structures (Klen et al., 2017). Additionally, the synthesis and characterization of new 1,2,4-triazole derivatives have highlighted their antifungal activities, providing a basis for the development of new antifungal agents (Bektaş et al., 2007).
Potential in Drug Development
The medicinal significance of 1,2,3-triazole derivatives has been emphasized, with these compounds serving as the backbone for numerous drug molecules, including COX-1/COX-2 inhibitors, HIV protease inhibitors, and CB1 cannabinoid receptor antagonists. This highlights the versatility and potential of triazole-based scaffolds in drug discovery and development (Dheer et al., 2017).
properties
IUPAC Name |
5-(2-bromophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVGKECIAHKGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



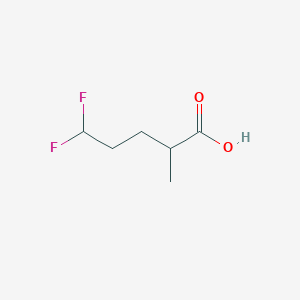
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)


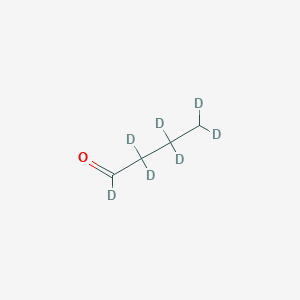
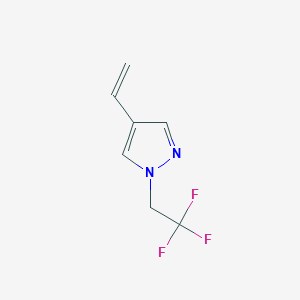
![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)
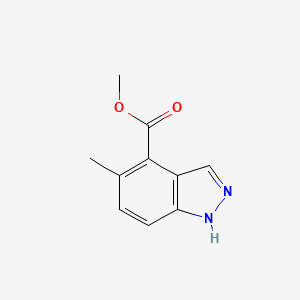
![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
